molecular formula C10H16Cl2N2 B2667164 3,3-Dimethylindolin-6-amine dihydrochloride CAS No. 2375196-07-7

3,3-Dimethylindolin-6-amine dihydrochloride

Cat. No.: B2667164
CAS No.: 2375196-07-7
M. Wt: 235.15
InChI Key: ALGZURFYLGXNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylindolin-6-amine dihydrochloride is a chemical compound with the CAS Number: 2411639-80-8 . It has a molecular weight of 235.16 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3-dimethylindolin-4-amine dihydrochloride . The InChI code is 1S/C10H14N2.2ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;;/h3-5,12H,6,11H2,1-2H3;2*1H . The InChI key is ZSTQBGVMWPVHAN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 235.16 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle potential exposure or contact.

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;;/h3-5,12H,6,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGZURFYLGXNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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